molecular formula C20H17FO6 B14127254 ((2S,3R,4R)-3-(benzoyloxy)-4-fluoro-4-Methyl-5-oxotetrahydrofuran-2-yl)Methyl benzoate

((2S,3R,4R)-3-(benzoyloxy)-4-fluoro-4-Methyl-5-oxotetrahydrofuran-2-yl)Methyl benzoate

Cat. No.: B14127254
M. Wt: 372.3 g/mol
InChI Key: OUKYMZJNLWKCSO-RZQQEMMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2S,3R,4R)-3-(benzoyloxy)-4-fluoro-4-Methyl-5-oxotetrahydrofuran-2-yl)Methyl benzoate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, a fluorine atom, and benzoyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,3R,4R)-3-(benzoyloxy)-4-fluoro-4-Methyl-5-oxotetrahydrofuran-2-yl)Methyl benzoate typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the tetrahydrofuran ring, introduction of the fluorine atom, and attachment of the benzoyloxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved purification techniques, and scaling up the reaction conditions to accommodate larger quantities.

Chemical Reactions Analysis

Types of Reactions

((2S,3R,4R)-3-(benzoyloxy)-4-fluoro-4-Methyl-5-oxotetrahydrofuran-2-yl)Methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The fluorine atom and benzoyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, ((2S,3R,4R)-3-(benzoyloxy)-4-fluoro-4-Methyl-5-oxotetrahydrofuran-2-yl)Methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. The presence of the fluorine atom can influence the compound’s interaction with biological molecules, making it a valuable tool for understanding biochemical processes.

Medicine

In medicine, this compound may have potential as a pharmaceutical intermediate. Its unique structure could be leveraged to develop new drugs with improved efficacy and reduced side effects.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of ((2S,3R,4R)-3-(benzoyloxy)-4-fluoro-4-Methyl-5-oxotetrahydrofuran-2-yl)Methyl benzoate involves its interaction with specific molecular targets. The fluorine atom and benzoyloxy groups can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydrofuran derivatives with fluorine substitution and benzoyloxy groups. Examples include:

  • ((2S,3R,4R)-3-(benzoyloxy)-4-chloro-4-Methyl-5-oxotetrahydrofuran-2-yl)Methyl benzoate
  • ((2S,3R,4R)-3-(benzoyloxy)-4-bromo-4-Methyl-5-oxotetrahydrofuran-2-yl)Methyl benzoate

Uniqueness

The uniqueness of ((2S,3R,4R)-3-(benzoyloxy)-4-fluoro-4-Methyl-5-oxotetrahydrofuran-2-yl)Methyl benzoate lies in its specific combination of functional groups and stereochemistry. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C20H17FO6

Molecular Weight

372.3 g/mol

IUPAC Name

[(2S,3R,4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C20H17FO6/c1-20(21)16(27-18(23)14-10-6-3-7-11-14)15(26-19(20)24)12-25-17(22)13-8-4-2-5-9-13/h2-11,15-16H,12H2,1H3/t15-,16+,20+/m0/s1

InChI Key

OUKYMZJNLWKCSO-RZQQEMMASA-N

Isomeric SMILES

C[C@]1([C@@H]([C@@H](OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F

Canonical SMILES

CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.